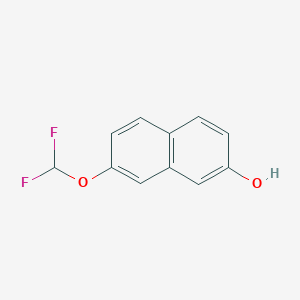

2-(Difluoromethoxy)-7-naphthol

説明

2-(Difluoromethoxy)-7-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at the 7-position and a difluoromethoxy (-OCHF₂) substituent at the 2-position. The difluoromethoxy group is known for its electron-withdrawing nature and metabolic stability, which may enhance resistance to oxidative degradation compared to non-fluorinated analogs . This compound’s applications may span pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm its specific roles.

特性

分子式 |

C11H8F2O2 |

|---|---|

分子量 |

210.18 g/mol |

IUPAC名 |

7-(difluoromethoxy)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-1-3-9(14)5-8(7)6-10/h1-6,11,14H |

InChIキー |

BDNZFRKLRBKKSM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-(ジフルオロメトキシ)-7-ナフトールの合成は、通常、ナフトール構造にジフルオロメトキシ基を導入することを伴います。一般的な方法の1つは、特定の条件下でナフトールとジフルオロメチル化剤を反応させることです。 例えば、ジフルオロメチル化は、触媒の存在下でジフルオロメチルエーテルまたはジフルオロカルベン前駆体を使用して達成できます .

工業生産方法: 2-(ジフルオロメトキシ)-7-ナフトールの工業生産には、大規模なジフルオロメチル化プロセスが含まれる場合があります。これらのプロセスは、通常、高収率と高純度を確保するために、連続フロー反応器と最適化された反応条件を利用しています。 環境に優しい試薬と溶媒の使用も、工業合成における重要な考慮事項です .

化学反応の分析

反応の種類: 2-(ジフルオロメトキシ)-7-ナフトールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ナフトール構造中のヒドロキシル基は、酸化されてキノンを生成します。

還元: この化合物は、対応するヒドロキノンを生成するために還元することができます。

置換: ジフルオロメトキシ基は、求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤がしばしば使用されます。

置換: 求核置換反応には、メタノールナトリウム (NaOCH3) やtert-ブトキシドカリウム (KOtBu) などの試薬が含まれる場合があります。

主要な生成物:

酸化: キノン

還元: ヒドロキノン

4. 科学研究の応用

2-(ジフルオロメトキシ)-7-ナフトールは、いくつかの科学研究分野で応用が見いだされています。

化学: より複雑なフッ素化化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物のユニークな特性により、生物系、特にフッ素化生体分子の開発における研究に役立ちます。

科学的研究の応用

2-(Difluoromethoxy)-7-naphthol has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

作用機序

2-(ジフルオロメトキシ)-7-ナフトールの作用機序は、主にジフルオロメトキシ基を介して生物学的標的に相互作用する能力に関連しています。この基は、強い水素結合を形成し、さまざまな分子間相互作用に関与することができ、化合物の結合親和性と特異性を高めます。 関与する分子標的と経路には、酵素、受容体、および生物学的プロセスに不可欠な他のタンパク質が含まれる場合があります .

類似の化合物:

- 2-(トリフルオロメトキシ)-7-ナフトール

- 2-(メトキシ)-7-ナフトール

- 2-(ジフルオロメトキシ)ベンジルアミン

比較: 2-(ジフルオロメトキシ)-7-ナフトールは、ジフルオロメトキシ基の存在によりユニークであり、その類似体と比較して明確な物理化学的特性を付与します。 例えば、ジフルオロメトキシ基は、化合物の脂溶性を高め、代謝安定性を高めることができ、医薬品や材料科学の特定の用途に適しています .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(Difluoromethoxy)-7-naphthol and related naphthalene derivatives:

Key Comparative Insights:

Substituent Effects on Acidity: The -OCHF₂ group in this compound is strongly electron-withdrawing, which increases the acidity of the adjacent hydroxyl group compared to methoxy (-OCH₃) or acetamino (-NHCOCH₃) substituents . This property could make it more reactive in coupling reactions or as a catalyst. In contrast, F Acid’s sulfonic acid (-SO₃H) group confers even greater acidity and water solubility, but reduces lipophilicity .

Metabolic and Oxidative Stability: Fluorinated groups (e.g., -OCHF₂, -CF₃) are known to resist oxidative degradation. For example, notes that difluoromethoxy-containing benzimidazoles are intermediates in synthesizing acid-stable pharmaceuticals like pantoprazole . Similarly, 2-(Trifluoromethyl)naphthalene-7-methanol’s -CF₃ group may enhance stability in biological systems .

Solubility and Applications: 1-Acetamino-7-Naphthol’s acetamide group improves solubility in polar solvents, making it suitable for aqueous-phase reactions or drug formulations . The dimethoxy/ethoxy-substituted naphthol in is highly lipophilic, suggesting utility in membrane-permeable drug designs .

Research Findings and Limitations

- Synthetic Challenges : The difluoromethoxy group’s introduction may require specialized fluorination reagents, as seen in ’s synthesis of pantoprazole intermediates .

- Data Gaps : Direct experimental data on this compound’s physicochemical properties (e.g., melting point, logP) are absent in the provided evidence. Comparisons rely on substituent chemistry and analogs.

生物活性

2-(Difluoromethoxy)-7-naphthol is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique difluoromethoxy group attached to the naphthol structure. This compound, with a molecular weight of approximately 210.18 g/mol, exhibits significant biological activity through its interactions with various molecular targets, potentially influencing enzyme inhibition and receptor binding.

Chemical Structure and Properties

The presence of the difluoromethoxy group enhances the compound's stability and reactivity, making it valuable for various applications. The molecular formula and structural details are critical for understanding its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 210.18 g/mol |

| Functional Group | Difluoromethoxy |

Research indicates that this compound interacts with specific proteins or enzymes, influencing their activity. This interaction may lead to enzyme inhibition or modulation of receptor activity, which is crucial for its potential therapeutic applications. Preliminary studies suggest that the compound could serve as a scaffold for developing fluorescent probes for biological imaging and diagnostics.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be leveraged in drug development.

- Receptor Binding : Its ability to bind to various receptors may influence signaling pathways crucial for disease progression.

- Fluorescent Probes : Its unique structure allows for the development of fluorescent probes useful in biological imaging.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Inhibition Studies : Research demonstrated that derivatives of this compound exhibit varying degrees of enzyme inhibition, with some showing significantly higher potency compared to traditional compounds used in similar contexts .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties that enhance its biological activity. For instance, compounds like 2-(Trifluoromethoxy)-7-naphthol showed different reactivity patterns, indicating the importance of the difluoromethoxy group in modulating biological interactions.

- Fluorescent Applications : The compound's potential as a fluorescent probe has been highlighted in studies focusing on its application in live-cell imaging, where it demonstrated effective cellular uptake and minimal cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。